
3-(Hydroxymethoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethoxy)propane-1,2-diol, also known as glycerin-α-monomethyl ether or glycerol 1-monomethyl ether, is an organic compound with the molecular formula C4H10O4. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a methoxy group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethoxy)propane-1,2-diol can be achieved through several methods. One common method involves the reaction of glycerol with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the selective formation of the desired product.
Another method involves the reduction of 2-methoxycinnamaldehyde, which can be achieved using catalytic hydrogenation. This method provides a high yield of the desired diol with minimal by-products .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial biosynthesis. This method leverages the metabolic pathways of certain microorganisms to convert biomass-derived feedstocks into the desired diol. This approach is considered more environmentally friendly compared to traditional petrochemical methods .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include hydroxyacetone, methylglyoxal, and various esters and ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethoxy)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: In pharmaceutical research, this compound is used as a solvent and diluent in drug formulations.
Industry: The compound is used in the production of antifreeze agents, liquid detergents, and biofuels.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethoxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a substrate for enzymes such as glycerol dehydratase, which catalyzes the conversion of glycerol derivatives into other metabolites . The compound’s methoxy group can undergo various chemical transformations, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol: This compound has a similar backbone but with hydroxyl groups at different positions.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts different chemical properties compared to its analogs. This functional group allows for selective reactions and makes the compound valuable in specific industrial and research applications .
Eigenschaften
Molekularformel |
C4H10O4 |
|---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
3-(hydroxymethoxy)propane-1,2-diol |
InChI |
InChI=1S/C4H10O4/c5-1-4(7)2-8-3-6/h4-7H,1-3H2 |
InChI-Schlüssel |
LLEOBORMKXISHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COCO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


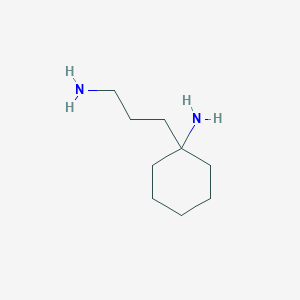
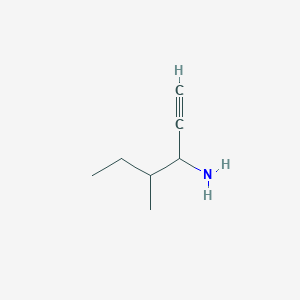
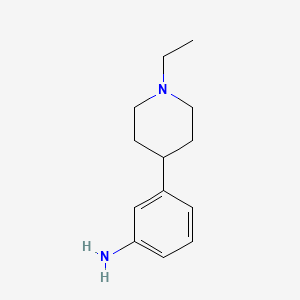

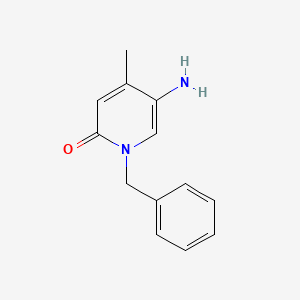
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
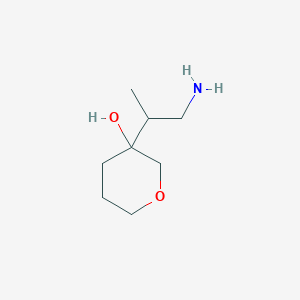
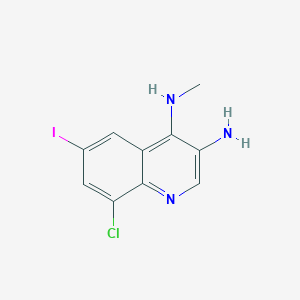
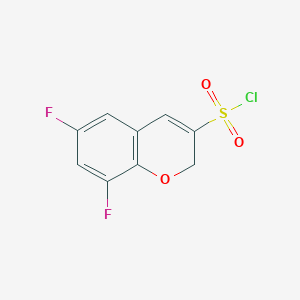



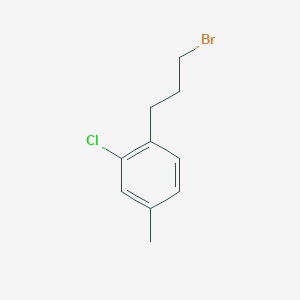
![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
